IMPDH2 Inhibition: 40- to 73-Fold Lower Potency than Mycophenolic Acid Suggests a Distinct Allosteric Binding Mode with Potential Selectivity Advantages
The compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM, as measured across three independent assay conditions targeting IMP and NAD substrate sites [1]. In contrast, mycophenolic acid (MPA), the gold-standard IMPDH inhibitor, exhibits Ki values of 6–11 nM for IMPDH type I and II . This 40- to 73-fold potency differential indicates that the compound does not act as a simple competitive inhibitor at the NAD/IMP binding pocket. The structural divergence—a benzhydrylpiperazine-Schiff base hybrid versus MPA's phthalide-terpenoid scaffold—may confer a non-competitive or allosteric inhibition mechanism [1], offering a starting point for developing IMPDH inhibitors with reduced immunosuppressive liability.
| Evidence Dimension | IMPDH inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 240–440 nM (IMPDH2, three determinations: 240 nM for IMP substrate inhibition; 430 nM and 440 nM for NAD substrate inhibition) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 11 nM (IMPDH type I), Ki = 6 nM (IMPDH type II) |
| Quantified Difference | Target compound is 40- to 73-fold less potent than MPA at IMPDH |
| Conditions | Enzymatic inhibition assay; IMPDH2; substrates: inosine-5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD); pH not specified in BindingDB records |
Why This Matters
This potency differential, combined with structural dissimilarity, supports the compound's use as a mechanistically distinct IMPDH probe rather than a direct MPA replacement, enabling exploration of allosteric IMPDH regulation without the confounding immunosuppressive potency of MPA.
- [1] BindingDB. Affinity data for compound BDBM50421763: Ki = 240 nM (IMP substrate), Ki = 430 nM and 440 nM (NAD substrate) against Inosine-5'-monophosphate dehydrogenase 2. Type of inhibition noted as non-competitive. View Source
